Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate
Description
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a chroman (benzodihydropyran) derivative characterized by a fused benzene-dihydropyran ring system. Key functional groups include a 7-hydroxyl group, a 6-acetyl substituent (COCH₃), and an ethyl ester at position 2. The acetyl group enhances electron-withdrawing effects, while the hydroxyl group may confer antioxidant properties.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
ethyl 6-acetyl-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)12-5-4-9-6-10(8(2)15)11(16)7-13(9)19-12/h6-7,12,16H,3-5H2,1-2H3 |
InChI Key |
VLDPNAXPTVOVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=CC(=C(C=C2O1)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chroman ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acetylation Reactions
The acetyl group at position 6 is likely introduced via acetylation of a hydroxyl group. Analogous reactions include:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation of hydroxyl groups | Ac₂O, DMAP, reflux | 85–93% | |
| Selective acetylation | Ac₂O, pyridine, room temperature | 60–84% |
Mechanism : Acetylation involves nucleophilic attack of the hydroxyl oxygen on acetylium ions, forming an acetyl ester. The presence of a chroman ring may stabilize intermediates, enhancing regioselectivity .
Esterification and Saponification
The ethyl ester at position 2 could undergo hydrolysis or transesterification:
-
Saponification : Conversion of ester to carboxylic acid using aqueous NaOH .
-
Transesterification : Reaction with alcohols under acid/base catalysis .
| Reaction | Conditions | Product |
|---|---|---|
| Saponification | NaOH, aqueous ethanol | Chroman-2-carboxylic acid |
| Transesterification | Methanol, H₂SO₄ | Methyl ester analog |
Hydrolysis and Substitution Reactions
The hydroxy group at position 7 may participate in:
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) .
-
Alkylation : Reaction with alkyl halides under basic conditions .
Spectral Characterization
For structural confirmation, key spectral data from analogous compounds include:
¹H NMR (DMSO-d₆) :
-
Acetyl group : δ 2.2–2.6 ppm (singlet, 3H).
-
Ethyl ester : δ 4.2–4.3 ppm (quartet, 2H), δ 1.3 ppm (triplet, 3H).
¹³C NMR :
Reaction Comparisons
A comparison of reaction conditions for chroman/chromenol derivatives is provided below:
Scientific Research Applications
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a synthetic chroman derivative with a fused benzopyran structure, featuring an acetyl group at the 6-position and a carboxylate moiety at the 2-position. A hydroxyl group at the 7-position enhances its solubility and reactivity, making it a target for chemical transformations and biological studies.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals: It may serve as a lead compound for drug development targeting oxidative stress-related diseases due to its biological activity.
- Chemical research: Its structural features allow for diverse synthetic modifications that can lead to novel compounds with tailored properties.
Biological Activities of Chroman Derivatives
Chroman derivatives, including this compound, have been studied for their biological activities:
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 7-hydroxycoumarin | Hydroxyl group at position 7 | Known for strong antioxidant properties |
| Ethyl 4-methylcoumarin | Methyl substitution at position 4 | Exhibits distinct fluorescence properties |
| Ethyl 6-methoxy-7-hydroxycoumarin | Methoxy group at position 6 | Potentially enhanced solubility and bioavailability |
| Ethyl coumarin-3-carboxylic acid | Carboxylic acid functionality at position 3 | Focused on anti-inflammatory effects |
Mechanism of Action
The mechanism of action of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 842-39-7)
Core Structure : Coumarin (2H-chromene with a lactone ring) .
Substituents :
- 6-Ethyl (C₂H₅)
- 7-Hydroxyl
- 2-Oxo (ketone)
- 3-Carboxylate (ethyl ester)
Molecular Formula : C₁₄H₁₄O₅
Key Differences :
- The coumarin backbone (lactone) contrasts with the chroman (non-aromatic pyran ring) in the target compound.
- Ethyl vs. acetyl substituents: Ethyl is electron-donating, while acetyl is electron-withdrawing, altering electronic distribution and reactivity.
- The ketone at position 2 in the coumarin derivative may reduce solubility compared to the carboxylate ester in the chroman compound.
Implications :
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS 119825-27-3)
Core Structure : Indole (benzopyrrole) .
Substituents :
- 6-Formylamino (NHCHO)
- 5-Methoxy (OCH₃)
- 2-Carboxylate (ethyl ester)
Molecular Formula : C₁₃H₁₄N₂O₄
Key Differences :
- Indole core (aromatic heterocycle) vs. chroman (oxygen-containing bicyclic system).
- Formylamino and methoxy groups introduce hydrogen-bonding capacity distinct from acetyl and hydroxyl groups.
Implications :
- The indole structure may confer interactions with biological targets (e.g., serotonin receptors).
Bioactive Ethyl Acetate Extracts (e.g., Turmeric Compounds)
Core Structure: Varied (e.g., curcuminoids, phenolic acids) . Substituents: Ethyl ester groups common in extraction solvents. Key Differences:
- Turmeric compounds (e.g., curcumin) feature conjugated di-ketone systems, unlike the isolated acetyl in the chroman derivative.
Implications :
- Ethyl esters in extracts improve solubility of polar metabolites, suggesting similar advantages for Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate in drug formulation .
Structural and Functional Comparison Table
Research Findings and Implications
- Bioactivity : Hydroxyl and ester groups in ethyl acetate extracts correlate with antimicrobial and antioxidant activities, suggesting similar roles for this compound .
- Stability: Chroman’s non-aromatic pyran ring may offer hydrolytic stability over coumarin’s lactone, critical for pharmaceutical applications.
Biological Activity
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate is a synthetic compound belonging to the class of chroman derivatives, which are characterized by a fused benzopyran structure. This compound exhibits a variety of biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Acetyl group at the 6-position
- Hydroxyl group at the 7-position
- Carboxylate moiety at the 2-position
These functional groups contribute to its chemical reactivity and potential biological activity, enhancing solubility and reactivity compared to other chroman derivatives.
Antioxidant Properties
Research indicates that chroman derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Studies show that it can inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which is implicated in the synthesis of leukotrienes—mediators of inflammation . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Against Tumor Cells
Recent studies have highlighted the cytotoxic effects of various coumarin derivatives on tumor cells. This compound has shown promise as a lead molecule with tumor-specific cytotoxicity. In vitro assays indicate that this compound can induce cell death in specific cancer cell lines while exhibiting lower toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of hydroxyl and carboxylic acid functionalities enhances its interaction with biological targets. A comparative analysis with similar compounds reveals that modifications in substituents significantly affect their biological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 7-hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |
| Ethyl coumarin-3-carboxylic acid | Carboxylic acid functionality | Anti-inflammatory effects |
| Ethyl 6-methoxy-7-hydroxycoumarin | Methoxy group at position 6 | Enhanced solubility and bioavailability |
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a concentration-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit 5-LOX activity, demonstrating a significant reduction in leukotriene production in activated immune cells. This finding supports its potential use as an anti-inflammatory agent .
- Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited potent free radical scavenging activity, confirming its role as an effective antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
